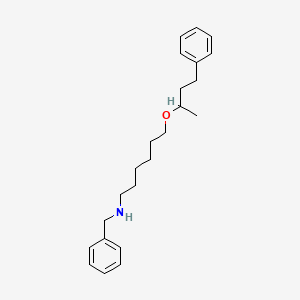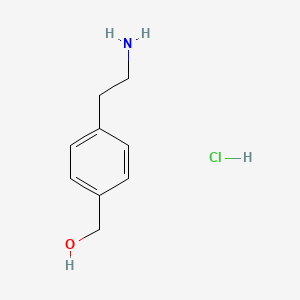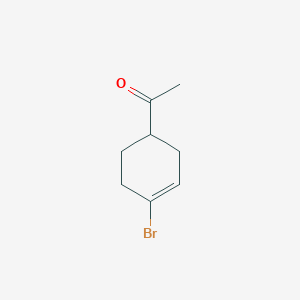
1-(4-Bromocyclohex-3-en-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromocyclohex-3-en-1-yl)ethanone is a chemical compound with the molecular formula C8H11BrO and a molecular weight of 203.08 g/mol . . This compound is characterized by the presence of a bromine atom attached to a cyclohexene ring, which is further connected to an ethanone group. The compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 1-(4-Bromocyclohex-3-en-1-yl)ethanone involves several steps. One common method includes the bromination of cyclohexene followed by the introduction of an ethanone group. The reaction conditions typically involve the use of bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is carried out at low temperatures to control the addition of bromine to the cyclohexene ring .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure consistent quality and yield of the compound. These methods often employ catalysts and optimized reaction conditions to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
1-(4-Bromocyclohex-3-en-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a carboxylic acid, while reduction with sodium borohydride can produce an alcohol.
Applications De Recherche Scientifique
1-(4-Bromocyclohex-3-en-1-yl)ethanone has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(4-Bromocyclohex-3-en-1-yl)ethanone involves its interaction with molecular targets such as nucleic acids. The compound’s bromine atom can form covalent bonds with nucleophilic sites on DNA or RNA, potentially inhibiting their replication and transcription processes . This mechanism underlies its antiviral activity, as it can prevent the proliferation of viruses by disrupting their genetic material .
Comparaison Avec Des Composés Similaires
1-(4-Bromocyclohex-3-en-1-yl)ethanone can be compared with other similar compounds, such as:
1-(4-Chlorocyclohex-3-en-1-yl)ethanone: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.
1-(4-Fluorocyclohex-3-en-1-yl)ethanone: Contains a fluorine atom, which can significantly alter its chemical properties and interactions with biological targets.
1-(4-Iodocyclohex-3-en-1-yl)ethanone: The presence of an iodine atom can enhance the compound’s reactivity in certain substitution reactions.
Propriétés
IUPAC Name |
1-(4-bromocyclohex-3-en-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO/c1-6(10)7-2-4-8(9)5-3-7/h4,7H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZYGUCXBQSIAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(=CC1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743092 |
Source


|
| Record name | 1-(4-Bromocyclohex-3-en-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651358-93-9 |
Source


|
| Record name | 1-(4-Bromocyclohex-3-en-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
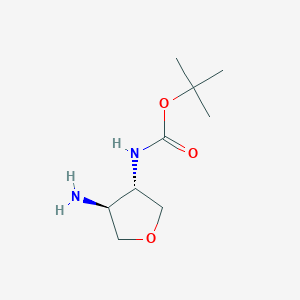

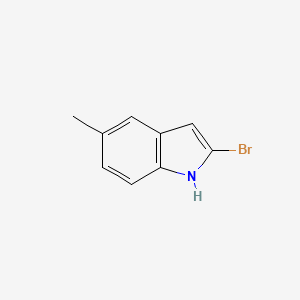
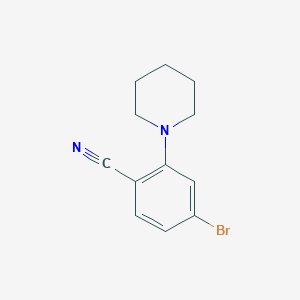
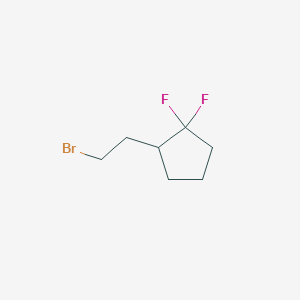
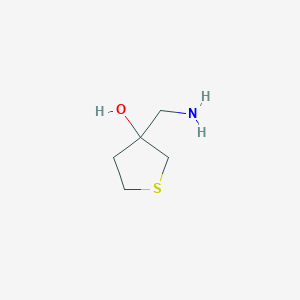
![benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate](/img/structure/B1374706.png)

![3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride](/img/structure/B1374711.png)


![3-(4-methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine](/img/structure/B1374717.png)
